molecular formula C10H16ClNO2S B1371186 [1-(4-Methanesulfonylphenyl)ethyl](methyl)amine hydrochloride CAS No. 1093630-40-0

[1-(4-Methanesulfonylphenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B1371186
CAS No.: 1093630-40-0
M. Wt: 249.76 g/mol
InChI Key: RYXUELNRGLHLNW-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonylphenyl)ethylamine hydrochloride: is a chemical compound with the molecular formula C10H16ClNO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride typically involves the reaction of 4-methanesulfonylphenylacetonitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biological research to study enzyme interactions and receptor binding. It is also used in the development of biochemical assays.

Medicine: In medicine, 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.

Industry: The compound finds applications in the industrial sector as a precursor for the synthesis of specialty chemicals and materials. It is also used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group plays a crucial role in modulating the compound’s binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses.

Comparison with Similar Compounds

    1-(4-Methanesulfinylphenyl)ethylamine: This compound has a similar structure but contains a methanesulfinyl group instead of a methanesulfonyl group.

    1-(4-Methylsulfonylphenyl)ethylamine: This compound differs by having a methyl group attached to the sulfonyl group.

Uniqueness: 1-(4-Methanesulfonylphenyl)ethylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. The presence of the methanesulfonyl group enhances its stability and makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

N-methyl-1-(4-methylsulfonylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S.ClH/c1-8(11-2)9-4-6-10(7-5-9)14(3,12)13;/h4-8,11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXUELNRGLHLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093630-40-0
Record name [1-(4-methanesulfonylphenyl)ethyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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